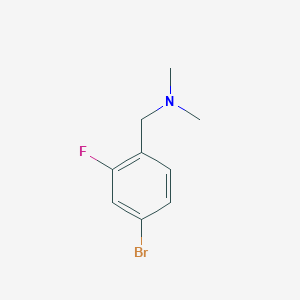

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBVGSSIQVBEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a key intermediate in pharmaceutical and agrochemical research. The document details two primary, industrially relevant synthetic routes: the reductive amination of 4-bromo-2-fluorobenzaldehyde and the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide. Each pathway is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering practical insights and a robust framework for the efficient and reliable synthesis of this important compound.

Introduction: Significance of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated and fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of the bromo and fluoro substituents on the benzene ring allows for further functionalization through various cross-coupling reactions, while the dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Its structural motifs are found in compounds being investigated for a variety of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

Strategic Overview of Synthetic Pathways

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine can be approached through several routes. However, two pathways stand out for their efficiency, reliability, and use of readily available starting materials. This guide will focus on these two primary methods:

-

Pathway A: Reductive Amination of 4-bromo-2-fluorobenzaldehyde with dimethylamine.

-

Pathway B: Nucleophilic Substitution of 4-bromo-2-fluorobenzyl bromide with dimethylamine.

The choice between these pathways may depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment.

Diagram 1: Overview of Synthetic Pathways

Caption: Primary synthetic routes to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Pathway A: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2] This one-pot reaction combines the formation of an iminium ion intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.

Mechanistic Insights

The reaction proceeds in two main stages:

-

Iminium Ion Formation: The nitrogen of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form an iminium ion. This step is typically acid-catalyzed to facilitate the dehydration.[3]

-

Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion intermediate. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1] NaBH(OAc)₃ is often preferred due to its mildness and effectiveness under neutral or slightly acidic conditions.

Diagram 2: Mechanism of Reductive Amination

Sources

Spectroscopic Characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine: A Technical Guide

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a tertiary amine of significant interest in synthetic and medicinal chemistry. Its structural complexity, featuring a halogenated and fluorinated aromatic ring, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key structural features of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine that will influence its spectra are:

-

A trisubstituted aromatic ring: This will lead to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

-

A fluorine atom: The presence of ¹⁹F will cause characteristic splitting in both the ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

-

A bromine atom: The two isotopes of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.

-

A benzylic methylene group (-CH₂-): This will appear as a singlet in the ¹H NMR spectrum, shifted downfield by the adjacent nitrogen and aromatic ring.

-

A dimethylamino group (-N(CH₃)₂): This will give a sharp singlet in the ¹H NMR spectrum, with a chemical shift characteristic of N-methyl groups.

Caption: Molecular structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire the spectrum at 298 K.

-

Typical parameters: 30° pulse angle, 1.0 s relaxation delay, 16 scans.

-

-

¹³C NMR Data Acquisition:

-

Use the same spectrometer and sample.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: 45° pulse angle, 2.0 s relaxation delay, 1024 scans.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the benzylic protons, and the N-methyl protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration | Assignment |

| ~7.35 | dd | J(H,H) ≈ 8.4, J(H,F) ≈ 6.0 | 1H | Ar-H (H-5) |

| ~7.28 | dd | J(H,H) ≈ 2.0, J(H,F) ≈ 9.0 | 1H | Ar-H (H-3) |

| ~7.05 | t | J(H,H) ≈ 8.4 | 1H | Ar-H (H-6) |

| ~3.45 | s | - | 2H | -CH₂ -N |

| ~2.25 | s | - | 6H | -N(CH₃ )₂ |

Causality Behind Predictions:

-

The aromatic protons will be in the range of 7.0-7.4 ppm. The electron-withdrawing effects of the bromine and fluorine atoms will cause them to be shifted downfield. The splitting patterns will be complex due to both H-H and H-F coupling.

-

The benzylic protons (-CH₂-) are adjacent to an electron-withdrawing nitrogen atom and the aromatic ring, leading to a predicted chemical shift around 3.45 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

The two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single sharp singlet at approximately 2.25 ppm, a typical region for N-methyl groups.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show all 9 unique carbon atoms. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Chemical Shift (δ) ppm (Predicted) | Coupling Constant (J) Hz (Predicted) | Assignment |

| ~160.0 (d) | J(C,F) ≈ 245 | C -F (C-2) |

| ~138.0 (d) | J(C,F) ≈ 3.0 | C -CH₂ (C-1) |

| ~132.0 (d) | J(C,F) ≈ 4.0 | C -H (C-6) |

| ~129.0 (d) | J(C,F) ≈ 8.0 | C -H (C-5) |

| ~121.0 (s) | - | C -Br (C-4) |

| ~116.0 (d) | J(C,F) ≈ 22.0 | C -H (C-3) |

| ~62.0 (s) | - | -C H₂-N |

| ~45.0 (s) | - | -N(C H₃)₂ |

Causality Behind Predictions:

-

The carbon directly bonded to the fluorine atom (C-2) will be significantly downfield and will exhibit a large one-bond C-F coupling constant (~245 Hz).

-

The other aromatic carbons will show smaller C-F couplings depending on the number of bonds separating them from the fluorine atom.

-

The carbon attached to the bromine atom (C-4) will be shifted to a higher field (more shielded) compared to the other substituted aromatic carbons due to the "heavy atom effect".

-

The benzylic carbon (-CH₂-) is expected around 62.0 ppm, and the N-methyl carbons around 45.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Electron Ionization (EI) is a standard method for generating fragments, providing a reproducible "fingerprint" of the molecule.

-

Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Predicted Mass Spectrum Data

The mass spectrum will show a molecular ion peak and several characteristic fragment ions.

| m/z (Predicted) | Relative Intensity | Assignment |

| 231/233 | Moderate | [M]⁺ (Molecular Ion) |

| 187/189 | High | [M - N(CH₃)₂]⁺ |

| 108 | Low | [C₇H₅F]⁺ |

| 44 | Very High | [CH₂=N(CH₃)]⁺ |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak will appear as a doublet at m/z 231 and 233 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: The most favorable fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the aromatic ring to form a stable benzyl cation. In this case, the fragment [M - N(CH₃)₂]⁺ would be observed at m/z 187/189.

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is also a common fragmentation pathway for amines. This would result in the formation of the highly stable iminium ion [CH₂=N(CH₃)]⁺ at m/z 44, which is often the base peak.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples without extensive preparation.

-

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory (or equivalent).

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| 2820-2780 | Medium | C-H Stretch of N-CH₃ (Bohlmann bands) |

| 1600-1585, 1500-1400 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | C-N Stretch (Aryl-Alkyl Amine) |

| 1100-1000 | Strong | C-F Stretch |

| 850-750 | Strong | C-H Out-of-plane Bending (Aromatic) |

| 600-500 | Medium-Weak | C-Br Stretch |

Causality Behind Predictions:

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons. The presence of Bohlmann bands, typically weak absorptions between 2700 and 2850 cm⁻¹, can be indicative of a tertiary amine.

-

Aromatic Region: The aromatic C=C stretching bands will appear in the 1600-1400 cm⁻¹ region.

-

C-N, C-F, and C-Br Stretches: Strong absorptions corresponding to the C-N, C-F, and C-Br stretching vibrations will be present in the fingerprint region of the spectrum. The C-F stretch is typically strong and found around 1100-1000 cm⁻¹. The C-Br stretch will be at a lower wavenumber, in the 600-500 cm⁻¹ range.

Conclusion

The comprehensive spectroscopic analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is crucial for its unambiguous identification and quality control in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. The predicted data, based on established principles and comparison with analogous structures, highlights the key spectroscopic features arising from its unique combination of functional groups. Researchers working with this molecule can use this guide to anticipate spectral outcomes, aid in the interpretation of experimental data, and ensure the structural integrity of their materials.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]

Physical and chemical properties of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

An In-depth Technical Guide to (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Introduction

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a halogenated and aminated aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a dimethylaminomethyl group on a benzene ring, provides multiple reactive sites. This guide offers a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and safety protocols, tailored for researchers and professionals in drug discovery and chemical development. The strategic placement of its functional groups makes it a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and fine chemicals.[1]

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific investigation. This section details the fundamental identifiers for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

-

IUPAC Name: 1-(4-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

-

CAS Number: 1159976-88-1[2]

-

Molecular Formula: C₉H₁₁BrFN[3]

-

Synonyms: (4-Bromo-2-fluoro-benzyl)-dimethyl-amine[3]

The molecular structure is characterized by a benzylamine core, substituted at the 2-position with fluorine and the 4-position with bromine.

Caption: Molecular Structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experiments and manufacturing processes.

| Property | Value | Source |

| Molecular Weight | 232.09 g/mol | [3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Purity | ≥95% - 97% (typical commercial grades) | [2][4] |

| Storage Temperature | 2-8°C | [2] |

| Shipping Temperature | Room Temperature | [2] |

Synthesis and Reactivity

Synthetic Pathway

The synthesis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine typically involves the nucleophilic substitution of a corresponding benzyl halide with dimethylamine. A common precursor is 4-bromo-2-fluorobenzyl bromide. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group. This reaction is a standard method for the formation of benzylamines.[5][6]

Caption: General synthetic workflow for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

General Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzyl bromide in a suitable aprotic solvent like Tetrahydrofuran (THF), add a base such as potassium carbonate.

-

Addition of Amine: Add a solution of dimethylamine (often as a solution in THF or as a gas) to the reaction mixture at a controlled temperature, typically 0°C to room temperature.

-

Reaction Monitoring: Stir the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction is quenched with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography to obtain the final high-purity compound.

Chemical Reactivity

The reactivity of this molecule is governed by its three key features:

-

Aromatic Ring: The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution. However, the bromine atom makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents at the 4-position.

-

Tertiary Amine: The dimethylamino group is basic and nucleophilic. It can be protonated to form ammonium salts or can participate in reactions as a nucleophile.[1][7]

-

Benzylic Position: The benzylic C-H bonds can be susceptible to oxidation under certain conditions.

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[8]

Role in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom serves as a versatile synthetic handle for further molecular elaboration. Dimethylamine derivatives, as a class, exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antihistaminic properties.[1]

Therefore, (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a valuable intermediate for synthesizing libraries of complex molecules for screening in drug discovery programs. Its structure is a key fragment in the design of various biologically active compounds.[9]

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. (4-Bromo-2-fluoro-benzyl)-dimethyl-amine is classified as a hazardous substance.

| GHS Hazard Information | Details |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning [2] |

| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wash hands thoroughly after handling.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Recommended storage is under inert gas (nitrogen or argon) at 2–8 °C.[2][12]

Conclusion

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a strategically functionalized molecule with significant utility in organic synthesis. Its physicochemical properties, well-defined reactivity, and role as a versatile building block make it an important compound for researchers in medicinal chemistry and materials science. Adherence to strict safety and handling protocols is essential when working with this hazardous chemical.

References

-

PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-N,N-dimethylbenzylamine. [Link]

-

AOBChem. (n.d.). (4-Bromo-2-fluoro-benzyl)-dimethyl-amine. [Link]

-

SpectraBase. (n.d.). ALPHA,ALPHA-DIFLUORO-4-BROMOBENZYL(DIMETHYL)AMINE. [Link]

-

CP Lab Safety. (n.d.). (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, 95% Purity. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (4-Bromo-2-methoxy-benzyl)-dimethyl-amine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

ResearchGate. (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. [Link]

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. aobchem.com [aobchem.com]

- 3. (4-BROMO-2-FLUORO-BENZYL)-DIMETHYL-AMINE CAS#: [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. prepchem.com [prepchem.com]

- 6. N-(4-bromo-3-fluorobenzyl)-1-(4-methoxyphenyl)methanamine | 1491602-31-3 | Benchchem [benchchem.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-BROMO-2-FLUOROBENZYLAMINE | 112734-22-2 [chemicalbook.com]

The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

Introduction: The Benzylamine Scaffold as a Privileged Structure in Medicinal Chemistry

Substituted benzylamines are a cornerstone class of organic compounds, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] This scaffold, defined by a benzyl group (a benzene ring attached to a CH₂ group) linked to an amine, is considered a "privileged structure" in drug discovery. Its significance lies in its remarkable versatility; the aromatic ring and the amine group are readily amenable to a wide range of chemical modifications.[1][2] This allows for the precise tuning of critical physicochemical properties, including lipophilicity, steric profile, and electronic distribution. Such modifications directly govern the molecule's ability to interact with specific biological targets, unlocking a broad and diverse spectrum of pharmacological activities.

This guide provides an in-depth technical exploration of the key biological activities demonstrated by substituted benzylamines. We will delve into their mechanisms of action as antimicrobial agents, anticancer therapeutics, and neuromodulators, supported by quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and chemical workflows.

Antimicrobial Activity: Disrupting Microbial Defenses

Substituted benzylamines have emerged as potent antimicrobial agents with activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4] Their efficacy is often linked to the specific substitution patterns on both the aromatic ring and the amine.

Mechanism and Structure-Activity Relationship (SAR)

The primary mechanism of antimicrobial action for many benzylamine derivatives involves the disruption of microbial cell membranes. The lipophilic character of the benzyl group facilitates insertion into the lipid bilayer, while the cationic amine group can interact with negatively charged membrane components, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5]

A key determinant of activity is the molecule's overall hydrophobicity. Quantitative structure-activity relationship (QSAR) studies have demonstrated a linear correlation between the logarithm of the partition coefficient (log P) and antimicrobial activity, measured as the minimum inhibitory concentration (MIC).[6] This relationship underscores a critical balance: the molecule must be sufficiently lipophilic to partition into the membrane but also retain enough aqueous solubility to reach the target. For instance, derivatives with multiple hydroxyl groups tend to have low log P values and are often inactive, whereas strategic placement of halogen or alkyl groups can enhance potency.[6]

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted benzylamine derivatives against various bacterial strains, illustrating the impact of substitution on potency.

| Compound ID | Substitution Pattern | P. aeruginosa (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | Reference |

| 6l | 3,4-dichloro (on benzyl rings) | 0.002 | 0.004 | [3] |

| 6m | 4-trifluoromethyl (on benzyl rings) | 0.016 | 0.008 | [3] |

Experimental Protocol: Microdilution Assay for MIC Determination

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of novel benzylamine compounds.[4] The self-validating nature of this protocol is ensured by the inclusion of positive (known antibiotic), negative (no drug), and sterility controls.

-

Preparation of Stock Solutions: Dissolve the synthesized benzylamine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., S. epidermidis) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls:

-

Positive Control: A well with a known effective antibiotic (e.g., Ciprofloxacin).

-

Negative Control: A well with the bacterial inoculum and broth only (no compound).

-

Sterility Control: A well with broth only (no bacteria or compound).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Screening

Caption: High-throughput screening workflow for discovering novel antimicrobial benzylamines.

Anticancer Activity: Inducing Programmed Cell Death

The benzylamine scaffold is also prevalent in compounds exhibiting significant anticancer activity. These derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those that have developed multidrug resistance (MDR), a major obstacle in chemotherapy.[7]

Mechanism and Structure-Activity Relationship (SAR)

The anticancer effects of substituted benzylamines are often mediated through the induction of apoptosis (programmed cell death). Mechanistic studies have shown that these compounds can activate key apoptotic proteins like caspases and promote the cleavage of poly (ADP-ribose) polymerase (PARP).[8] Furthermore, they can modulate critical oncogenic signaling pathways. For example, some benzylamine derivatives have been shown to interfere with the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype in many cancers.[7][8]

SAR studies on anticancer benzylamines, such as N-benzyl amides of salinomycin, have revealed that the position of substituents on the benzyl ring is critical. Ortho-substituted derivatives were found to be the most active, while para-substituted analogues were the least active, suggesting that steric and electronic factors at this position strongly influence the interaction with the biological target.[7]

Quantitative Data: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for salinomycin and its N-benzyl amide derivatives against sensitive and drug-resistant human cancer cell lines.

| Compound | HL-60 (IC₅₀, µM) | HL-60/vinc (IC₅₀, µM) | LoVo (IC₅₀, µM) | LoVo/dx (IC₅₀, µM) | Reference |

| Salinomycin (SAL) | 0.58 | 0.49 | 0.81 | 0.69 | [7][9] |

| N-(2-fluorobenzyl) amide of SAL | 0.28 | 0.25 | 0.35 | 0.29 | [7][9] |

| N-(4-fluorobenzyl) amide of SAL | 0.42 | 0.37 | 0.51 | 0.44 | [7][9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its internal validation comes from comparing the absorbance of treated cells to that of untreated control cells.

-

Cell Seeding: Plate cancer cells (e.g., LoVo) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzylamine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Signaling Pathway: Wnt/β-catenin Inhibition

Caption: Inhibition of the Wnt signaling pathway by a substituted benzylamine derivative.

Neuromodulatory and Enzyme Inhibition Activity

The structural similarity of benzylamines to endogenous monoamine neurotransmitters makes them ideal candidates for interacting with targets in the central nervous system (CNS).

Mechanism and Structure-Activity Relationship (SAR)

-

Monoamine Oxidase (MAO) Inhibition: Substituted benzylamines are well-known inhibitors of MAO-A and MAO-B, enzymes responsible for degrading neurotransmitters like dopamine and serotonin.[2] Inhibition of these enzymes increases neurotransmitter levels, a strategy used to treat depression and neurodegenerative diseases like Parkinson's. The SAR for MAO inhibitors is highly specific, with subtle structural changes determining selectivity for MAO-A versus MAO-B.[10]

-

Monoamine Transporter (MAT) Ligands: These compounds can also act as ligands for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11] The nature of the N-alkyl group and substitutions on the phenyl ring are critical for modulating affinity and selectivity for these transporters. For example, N-benzylation has been shown to decrease potency for monoamine release compared to smaller alkyl groups.[11]

-

Other Enzyme/Receptor Targets: The scope of benzylamine activity extends to other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an important target in prostate cancer, and copper amine oxidases.[12][13] They have also been shown to modulate ion channels, with 4-methylbenzylamine acting on brain Shaker-like Kv1.1 potassium channels to influence food consumption.[14]

Quantitative Data: Enzyme Inhibition

This table shows the inhibitory potency of substituted aryl benzylamines against 17β-HSD3.

| Compound ID | Substitution Pattern | 17β-HSD3 (IC₅₀, nM) | Reference |

| 1 | N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide | 75 | [13] |

| 23 | Extended amide analogue of 1 | 900 | [13] |

| 24 | Extended amide analogue of 1 | 1100 | [13] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for measuring the inhibition of a specific enzyme (e.g., MAO-B) by benzylamine derivatives. It is validated by comparing enzyme activity in the presence and absence of the inhibitor.

-

Reagents: Prepare a buffer solution, a solution of the purified target enzyme, a substrate that produces a detectable signal upon conversion (e.g., a fluorogenic substrate), and the test inhibitor compounds.

-

Assay Setup: In a 96-well plate, add the enzyme and the inhibitor (at various concentrations) to the buffer. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

Signal Detection: Measure the product formation over time using a plate reader (e.g., fluorescence or absorbance). The rate of the reaction is proportional to the slope of the signal-versus-time curve.

-

Controls:

-

100% Activity Control: Enzyme and substrate without any inhibitor.

-

0% Activity Control (Blank): Substrate without any enzyme.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathway: MAO-B Inhibition in Dopamine Metabolism

Caption: Benzylamine derivative inhibiting MAO-B, leading to increased dopamine availability.

Synthesis of Substituted Benzylamines: Building the Core

The exploration of the vast chemical space of substituted benzylamines is enabled by robust and efficient synthetic methodologies. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability.[1]

Common Synthetic Strategies

-

Reductive Amination: A widely used method involving the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent to form the target benzylamine.[1][4]

-

N-Alkylation: The direct alkylation of a primary or secondary amine with a substituted benzyl halide.[1]

-

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): A modern and practical approach that forms the C-N bond by directly coupling alkylarenes with imines, catalyzed by simple copper salts. This method is advantageous due to its use of inexpensive reagents and tolerance to air and moisture.[15][16]

Experimental Protocol: Copper-Catalyzed Synthesis of α-Substituted Primary Benzylamines

This protocol is adapted from a highly practical, one-pot procedure for synthesizing primary benzylamines.[16] Its self-validating nature comes from the direct formation of the amine hydrochloride salt, which can be easily isolated and characterized, confirming reaction success.

-

Reaction Setup: To an oven-dried reaction vessel, add CuI (0.1–1 mol%), 1,10-phenanthroline (ligand), the alkylarene (e.g., ethylbenzene), and benzophenone imine.

-

Solvent and Reagent Addition: Add chlorobenzene as the solvent, followed by the addition of di-tert-butyl peroxide ((tBuO)₂).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a set time (e.g., 16 hours).

-

Workup: After cooling to room temperature, add diethyl ether and hydrochloric acid (e.g., 2 M in diethyl ether).

-

Isolation: The desired primary benzylamine hydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Purification: This method often yields a product of high purity, potentially negating the need for column chromatography.[16]

Generalized Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-methyl benzylamine stimulates food consumption and counteracts the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews [chemistryviews.org]

- 16. pubs.acs.org [pubs.acs.org]

The Precision Strike: A Technical Guide to the Mechanism of Action of Fluorinated Bromo-Benzyl Compounds as Kinase Inhibitors

Introduction: The Strategic Advantage of Fluorination and the Bromo-Benzyl Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective and potent small molecule inhibitors is paramount. Among the chemical scaffolds that have demonstrated significant promise, fluorinated bromo-benzyl compounds have emerged as a privileged class, especially in the realm of kinase inhibition. The strategic incorporation of fluorine into a bromo-benzyl backbone is not a trivial chemical modification; it is a deliberate design choice that leverages the unique physicochemical properties of these halogens to enhance therapeutic efficacy.

Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its protein target.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the drug's half-life.[3] Furthermore, fluorine's ability to form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a kinase can significantly enhance binding potency and selectivity.[4]

The bromo-benzyl moiety, on the other hand, provides a versatile and synthetically tractable scaffold. The bromine atom can serve as a key interaction point within the target protein or as a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize pharmacological properties.[5][6]

This technical guide will provide an in-depth exploration of the mechanism of action of a prominent class of fluorinated benzyl compounds as kinase inhibitors, with a focus on their role in disrupting aberrant cellular signaling pathways implicated in cancer. We will delve into the specific molecular interactions that underpin their inhibitory activity, the experimental methodologies used to elucidate these mechanisms, and the downstream cellular consequences of their action.

Case Study: The B-Raf V600E Oncoprotein and the Advent of Selective Fluorinated Inhibitors

To illustrate the core principles of fluorinated bromo-benzyl compounds as kinase inhibitors, we will focus on a paradigm-shifting example in targeted cancer therapy: the inhibition of the B-Raf V600E mutant protein. The B-Raf kinase is a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[3] A specific point mutation, V600E, in the B-Raf gene leads to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis, particularly in melanoma.[7][8]

The development of selective inhibitors for B-Raf V600E, such as Vemurafenib (PLX4032), which incorporates a fluorinated phenyl group, revolutionized the treatment of metastatic melanoma.[9][10] While not a direct bromo-benzyl compound, the principles of its mechanism of action are highly relevant and provide a well-documented framework for understanding how fluorinated aromatic compounds can achieve potent and selective kinase inhibition.

The Molecular Mechanism of Action: A Dance of Selective Inhibition

Vemurafenib and its analogs are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the B-Raf kinase, preventing the binding of its natural substrate, ATP.[9] This blockade of ATP binding abrogates the kinase's ability to phosphorylate its downstream target, MEK, thereby inhibiting the entire MAPK signaling cascade.[1]

The key to the selectivity of these inhibitors lies in their ability to preferentially bind to the active conformation of the B-Raf V600E mutant over the wild-type B-Raf protein. The V600E mutation induces a conformational change in the kinase domain, creating a unique binding pocket that can be exploited by specifically designed inhibitors. The fluorinated phenyl group of Vemurafenib plays a crucial role in this selective binding, forming specific hydrophobic and polar interactions within this altered active site.[3]

Visualizing the Inhibition: The MAPK Signaling Pathway

Caption: Inhibition of the MAPK signaling pathway by a fluorinated B-Raf inhibitor.

Experimental Workflows for Elucidating the Mechanism of Action

The determination of the mechanism of action of a novel kinase inhibitor is a multi-faceted process that involves a series of well-defined experimental workflows. These protocols are designed to be self-validating, with each step providing evidence to support the subsequent experimental choices.

Target Identification and Validation

The initial step is to identify and validate the molecular target of the compound.[11] This is a critical process to ensure that the observed cellular effects are indeed due to the inhibition of the intended target.[12][13]

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound against a specific kinase.

-

Compound Preparation: Prepare a stock solution of the fluorinated bromo-benzyl compound in a suitable solvent, such as DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Kinase Reaction Setup: In a microplate, combine the purified recombinant kinase, a specific peptide substrate, and ATP in a kinase assay buffer.

-

Inhibitor Incubation: Add the serially diluted compound to the kinase reaction mixture and incubate for a predetermined time to allow for binding to the kinase.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a final concentration of ATP.

-

Detection of Phosphorylation: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[14]

-

Fluorescence-based assays (e.g., TR-FRET): Utilizes fluorescence resonance energy transfer to detect the phosphorylated product.[15]

-

Radiometric assays: Employs radiolabeled ATP ([γ-³²P]ATP) and measures the incorporation of the radiolabel into the substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation: Inhibitory Activity of a Hypothetical Fluorinated Bromo-Benzyl Compound

| Kinase Target | IC50 (nM) |

| B-Raf V600E | 15 |

| Wild-type B-Raf | 1500 |

| C-Raf | 2500 |

| EGFR | >10,000 |

| VEGFR2 | >10,000 |

Cellular Mechanism of Action

Once the molecular target is confirmed, the next step is to investigate the compound's effect on cellular signaling pathways and downstream biological processes.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Inhibition

-

Cell Culture and Treatment: Culture cancer cell lines known to harbor the B-Raf V600E mutation (e.g., A375 melanoma cells). Treat the cells with varying concentrations of the fluorinated bromo-benzyl compound for different time points.

-

Cell Lysis: Harvest the cells and lyse them to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the MAPK pathway (e.g., p-MEK, MEK, p-ERK, ERK).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of MEK and ERK.

Visualizing the Experimental Workflow

Sources

- 1. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel natural inhibitors targeting B-RAF(V600E) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. antbioinc.com [antbioinc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in organic solvents

An In-depth Technical Guide to the Solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require accurate solubility data for applications such as reaction optimization, purification, formulation, and quality control. The guide combines theoretical principles with a detailed, field-proven experimental protocol, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction and Physicochemical Profile

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine is a substituted toluene derivative, often used as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Understanding its solubility is critical for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to purification techniques like crystallization, and is a key parameter in developing liquid formulations.[1]

Molecular Structure:

-

Molecular Formula: C₉H₁₁BrFN

-

Molecular Weight: 232.10 g/mol (Calculated)

-

Key Structural Features:

-

Aromatic Ring: A benzene ring substituted with a bromine and a fluorine atom. This large, nonpolar surface area contributes to solubility in nonpolar solvents.

-

Halogens (Br, F): The electronegative fluorine and bromine atoms induce a dipole moment in the molecule, contributing to its overall polarity.

-

Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a key feature. It is a polar group and a hydrogen bond acceptor. Unlike a primary or secondary amine, it cannot act as a hydrogen bond donor. This significantly influences its interactions with protic versus aprotic solvents.

-

Based on this structure, the molecule possesses both nonpolar (the aromatic ring) and polar (the C-F, C-Br, and C-N bonds) characteristics. Therefore, its solubility is expected to be moderate across a spectrum of solvents, with optimal solubility likely in solvents of intermediate polarity.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] A substance dissolves when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[3] This principle is commonly summarized as "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][5][6]

-

Polar Solvents: These have large dipole moments and high dielectric constants.[5][7] They can be further divided into:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds. They will interact favorably with the lone pair of electrons on the nitrogen atom of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Cannot donate hydrogen bonds but have strong dipole moments. They can act as hydrogen bond acceptors.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Have low dipole moments and low dielectric constants. They primarily interact via weaker van der Waals or dispersion forces.[7] The bromofluorophenyl ring of the target molecule will interact favorably with these solvents.

Solvent Selection Rationale

For a comprehensive solubility profile, a panel of solvents covering a range of polarities and interaction types should be selected. The choice should be strategic, including representatives from each major class.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent | Class | Polarity Rationale |

|---|---|---|

| Hexane | Nonpolar | Represents aliphatic hydrocarbons, interacts via dispersion forces. |

| Toluene | Nonpolar (Aromatic) | Represents aromatic hydrocarbons; can engage in π-stacking with the solute's benzene ring. |

| Dichloromethane (DCM) | Polar Aprotic | A common, weakly polar solvent used in organic synthesis. |

| Ethyl Acetate | Polar Aprotic | An ester with moderate polarity and hydrogen bond accepting capability. |

| Acetone | Polar Aprotic | A ketone, highly polar, and a strong hydrogen bond acceptor. |

| Acetonitrile (ACN) | Polar Aprotic | A nitrile with a very strong dipole moment. |

| Isopropanol (IPA) | Polar Protic | A common, moderately polar alcohol. |

| Ethanol | Polar Protic | A highly polar alcohol capable of strong hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar solvent, often capable of dissolving even poorly soluble compounds. |

Experimental Methodology: Isothermal Shake-Flask Method

To determine the thermodynamic equilibrium solubility, the "shake-flask" method is the gold standard.[8][9] This method ensures that the solution has reached a true saturation point, providing data that is more reliable than faster, kinetic methods which can overestimate solubility due to the formation of supersaturated solutions.[9] The protocol described below is adapted from principles outlined in regulatory guidelines like those from the OECD.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine at a specified temperature (e.g., 25 °C).

Materials:

-

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system

Procedure:

-

Preparation of Stock Standards:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile) in which the compound is freely soluble to create a 1 mg/mL stock solution.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution. This is crucial for accurate quantification.

-

-

Sample Preparation:

-

Add an excess of solid compound (e.g., ~5-10 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.[9]

-

Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare each sample in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. Causality Note: This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[9] For some compounds, 48 or 72 hours may be required; this should be confirmed by sampling at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

-

-

Analysis and Quantification:

-

Accurately dilute a known aliquot of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = (Concentration from curve [mg/mL]) × (Dilution Factor)

-

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table. The hypothetical data below illustrates a plausible solubility profile for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine based on its structure.

Table 2: Hypothetical Solubility Data for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine at 25 °C

| Solvent | Class | Dielectric Constant (Approx.) | Solubility (mg/mL) | Qualitative Assessment |

|---|---|---|---|---|

| Hexane | Nonpolar | 1.9 | < 1 | Poorly Soluble |

| Toluene | Nonpolar (Aromatic) | 2.4 | ~25 | Sparingly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 200 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 6.0 | ~150 | Soluble |

| Acetone | Polar Aprotic | 21 | > 200 | Freely Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | ~180 | Soluble |

| Isopropanol (IPA) | Polar Protic | 19.9 | ~90 | Soluble |

| Ethanol | Polar Protic | 24.5 | ~75 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 200 | Freely Soluble |

Interpretation:

-

The very low solubility in hexane is expected due to the molecule's significant polarity.

-

The higher solubility in toluene compared to hexane suggests favorable interactions between the aromatic rings.

-

The excellent solubility in moderately polar to highly polar aprotic solvents (DCM, Acetone, DMSO) indicates that dipole-dipole interactions are the dominant favorable force for solvation.

-

The good but slightly lower solubility in protic solvents (IPA, Ethanol) compared to the best aprotic solvents may be because while the molecule can accept hydrogen bonds at its nitrogen atom, the lack of a hydrogen bond donating group limits its full integration into the solvent's H-bonding network.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy. [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

Modern Chemistry. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from Modern Chemistry. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto Libraries. [Link]

-

OECD. (2009, September 7). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 232: Collembolan Reproduction Test in Soil. [Link]

-

World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]

-

ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from ACS Green Chemistry Institute. [Link]

-

OECD. (2012, October 2). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 211: Daphnia magna Reproduction Test. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from Wikipedia. [Link]

-

Royal Society of Chemistry. (2019). Appendix F: Solvent Selection Guide. In Green Chemistry: Principles and Case Studies. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec. [Link]

-

Studylib. (2015, July). OECD Chemical Testing Guidelines: Full List. Retrieved from Studylib. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Link]

-

PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzyl bromide. Retrieved from PubChem. [Link]

-

American Chemical Society. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. thecalculatedchemist.com [thecalculatedchemist.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. evotec.com [evotec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. filab.fr [filab.fr]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Thermochemical Analysis of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine

Abstract

Thermochemical data, such as enthalpy of formation, heat capacity, and thermal stability, are fundamental parameters in the fields of chemical synthesis, process safety, and drug development. For novel compounds like (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, a molecule of interest in pharmaceutical and materials science, such data is often unavailable. This technical guide provides a comprehensive framework for the determination of its thermochemical properties. In the absence of published data, this document serves as a roadmap for both experimental and computational approaches. We delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative standards from institutions such as the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).

Introduction: The Imperative for Thermochemical Data

The thermodynamic properties of a molecule are critical indicators of its stability, reactivity, and potential energy. For a compound such as (4-Bromo-2-fluoro-benzyl)-dimethyl-amine, understanding its thermochemistry is paramount for several reasons:

-

Process Safety and Hazard Analysis: The scale-up of synthesis reactions requires a thorough understanding of reaction enthalpies to prevent thermal runaways.

-

Drug Development: The stability of an active pharmaceutical ingredient (API) under various temperature conditions is a key determinant of its shelf-life and formulation strategy.

-

Material Science: For applications in materials, the thermal decomposition profile informs the operational limits of the substance.

Given the nascent stage of research into many novel compounds, a priori knowledge of thermochemical data is rare. This guide, therefore, focuses on the generation of this critical data through a synergistic application of experimental and computational chemistry.

Experimental Determination of Thermochemical Properties

The experimental approach provides tangible, real-world data on the bulk properties of the material. The following sections outline the primary techniques for the thermochemical characterization of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organobromine compounds, rotating-bomb or moving-bomb calorimetry is the preferred method to ensure complete combustion and to handle the corrosive nature of the products.[1]

Causality of Experimental Choices:

-

Oxygen Bomb: This ensures complete combustion of the organic material to its constituent oxides (CO₂, H₂O) and, in this case, elemental bromine (Br₂) and hydrogen fluoride (HF).

-

Moving/Rotating Bomb: The rotation ensures that the aqueous solution within the bomb thoroughly absorbs the gaseous combustion products, leading to a well-defined final state. This is crucial for accurate measurements with halogen-containing compounds.[1]

-

Benzoic Acid Calibration: Calibration with a standard of known heat of combustion, such as benzoic acid, is a mandatory step to determine the heat capacity of the calorimeter, ensuring the trustworthiness of the measurements.[2][3][4]

-

Calibration:

-

A pellet of high-purity benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible of the bomb.

-

A known length of fuse wire is attached to the electrodes, touching the pellet.

-

The bomb is sealed and pressurized with high-purity oxygen (typically 30 atm).

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.[2][3][4]

-

-

Sample Measurement:

-

A precisely weighed sample of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine (0.5-1.0 g) is pelletized and placed in the crucible.

-

A small amount of a combustion aid (like paraffin oil with a known heat of combustion) may be used to ensure complete combustion.

-

The procedure from the calibration step is repeated with the sample.

-

The total heat released is measured, and after subtracting the heat from the fuse wire and any combustion aid, the heat of combustion of the sample is determined.

-

The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and Br₂).[5][6]

-

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material.[7][8] It is invaluable for determining the melting point, heat of fusion (ΔfusH), and assessing the purity of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

Causality of Experimental Choices:

-

Controlled Heating/Cooling Cycles: Multiple cycles are often employed to erase the sample's thermal history, ensuring that the observed transitions are characteristic of the material itself.[9]

-

Inert Atmosphere: An inert gas flow (e.g., nitrogen) prevents oxidative degradation of the sample during heating.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

The sample and reference are placed in the DSC cell.

-

An initial heating and cooling cycle (e.g., from room temperature to a temperature above the expected melting point and back) is run to normalize the thermal history.

-

A final heating ramp (e.g., 10 °C/min) is applied, and the heat flow is recorded as a function of temperature.

-

-

Data Analysis:

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[11][12][13][14]

Causality of Experimental Choices:

-

Dynamic Heating: A constant heating rate allows for the determination of the temperatures at which significant mass loss events occur.

-

Atmosphere Control: The experiment can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability.

-

Sample Preparation: A small sample (5-10 mg) is placed in a tared TGA pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Summary of Experimental Data to be Determined

| Thermochemical Parameter | Experimental Technique | Expected Information for (4-Bromo-2-fluoro-benzyl)-dimethyl-amine |

| Standard Enthalpy of Formation (ΔfH°) | Moving-Bomb Calorimetry | A quantitative value (in kJ/mol) representing the energy change upon formation from its constituent elements. |

| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔfusH) | Differential Scanning Calorimetry (DSC) | The energy required to melt one mole of the solid. |

| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | The temperature at which the compound begins to chemically degrade. |

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful and cost-effective means to predict thermochemical data, especially for novel or hazardous materials. High-accuracy composite methods can yield results that rival experimental accuracy.

Diagram of the Computational Workflow

Caption: Computational workflow for determining the enthalpy of formation.

Geometry Optimization and Frequency Analysis

The first step in any high-accuracy calculation is to find the lowest energy structure of the molecule.

Causality of Methodological Choices:

-

DFT for Optimization: Density Functional Theory (DFT) methods, such as B3LYP, provide a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[15]

-

Basis Set Selection: For bromine-containing compounds, it is crucial to use a basis set that can adequately describe the electron distribution around the heavy halogen atom. Pople-style basis sets like 6-31G(d) are a reasonable starting point, but for higher accuracy, basis sets with additional polarization and diffuse functions, or those employing effective core potentials for bromine, are recommended.[16][17]

-

Frequency Calculation: A frequency calculation on the optimized geometry is essential to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[18][19][20]

-

Input Preparation: Construct an initial 3D structure of (4-Bromo-2-fluoro-benzyl)-dimethyl-amine.

-

Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d) or larger).

-

Frequency Analysis: At the optimized geometry, perform a frequency calculation at the same level of theory to ensure the structure corresponds to a local minimum and to compute the ZPVE.

High-Accuracy Single-Point Energy Calculation

With an optimized geometry, a more computationally expensive but highly accurate method is used to calculate the electronic energy.

Causality of Methodological Choices:

-

Composite Methods (G4, CBS-QB3): Methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are multi-step procedures that approximate a very high level of theory by combining calculations with different basis sets and levels of electron correlation.[12][21][22] They are designed to achieve "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[23][24][25] These methods have been shown to be effective for halogenated hydrocarbons.[19][26]

-

Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation using a high-accuracy composite method such as G4 or CBS-QB3.[4][27][28]

Calculation of Enthalpy of Formation

The final step is to convert the calculated high-accuracy energy into an enthalpy of formation.

Causality of Methodological Choices:

-

Atomization Method: This method involves calculating the energy difference between the molecule and its constituent atoms in their standard states. While straightforward, it can be prone to large errors due to the significant change in chemical environment.[29][30]

-

Isodesmic Reaction Schemes: This is a more robust approach where a hypothetical reaction is constructed such that the number and types of chemical bonds are conserved on both sides of the reaction.[7][11][21] This allows for a significant cancellation of systematic errors in the computational methods, leading to a more accurate determination of the enthalpy of formation.[7][31]

-